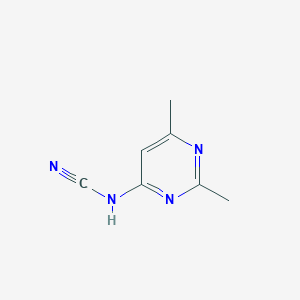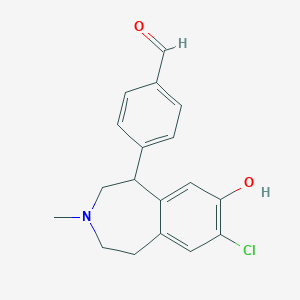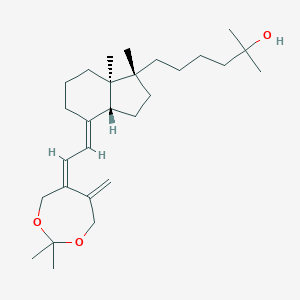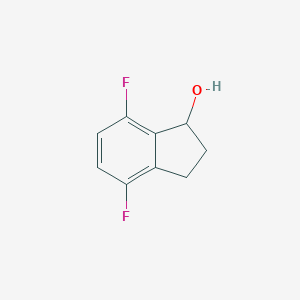
4,7-difluoro-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7-difluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8F2O . It has a molecular weight of 170.15600 . The exact mass is 170.05400 . It is also known by other synonyms such as 4,7-Difluoro-1-indanol, 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, and others .
Molecular Structure Analysis
The molecular structure of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol consists of a nine-carbon indenol backbone with two fluorine atoms attached at the 4 and 7 positions . The molecule also contains a hydroxyl group (-OH) attached at the 1 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol are not fully detailed in the available resources. The molecule has a LogP value of 1.94440, suggesting it has some degree of lipophilicity . The Polar Surface Area (PSA) is 20.23000 . Unfortunately, information about its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Solar Energy and Photovoltaics
4,7-difluoro-2,3-dihydro-1H-inden-1-ol derivatives have been identified as a significant component in the field of solar energy, particularly in the development of polymer solar cells. The main-chain twisted low-bandgap acceptor, derived from 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene)dimalononitrile, exhibits unique properties such as a high solution molar extinction coefficient and sufficient energy of charge-transfer excitons, contributing to an impressive power conversion efficiency in nonfullerene polymer solar cells (Wang et al., 2018). Additionally, compounds like bis (5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile have been designed to enhance photovoltaic properties due to their favorable absorption strength, re-organization energy values, and open circuit voltages (Ali et al., 2020).
OLED Devices and Light Emission
In the realm of Organic Light Emitting Diodes (OLEDs), the integration of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol derivatives, such as the Boditerpy molecule, has shown potential in enhancing device performance. These compounds contribute to high brightness and maximum power efficiency due to effective energy transfer processes (Hepp et al., 2004). Furthermore, the synthesis and characterization of indenofluorene derivatives highlight their utility as emitting materials in blue OLEDs, offering insights into their injection, transport, absorption, and phosphorescence properties (Park et al., 2010).
Liquid Crystals and Optical Anisotropy
The design and synthesis of 2-phenyl-5,6-difluoro-1H-indene-based liquid crystal core structures have revealed significant attributes like high nematic–isotropic transition temperature and high optical anisotropy values. The introduction of lateral fluorine atoms into these derivatives leads to notable characteristics such as low viscosity and high dielectric anisotropy, making them suitable for applications in the field of liquid crystals (Yokokoji et al., 2009).
properties
IUPAC Name |
4,7-difluoro-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXSYFQBZXUXMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344593 |
Source


|
| Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
130408-17-2 |
Source


|
| Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

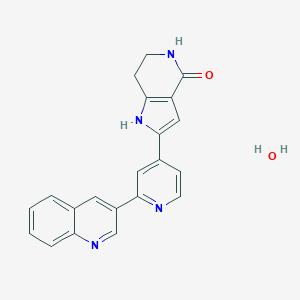
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
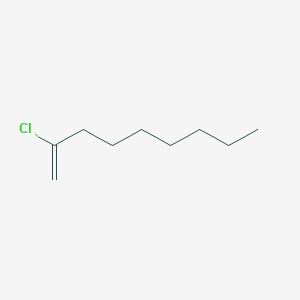
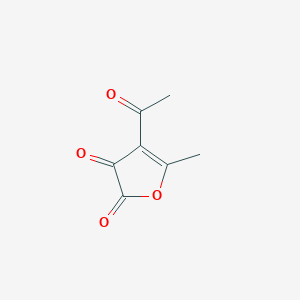
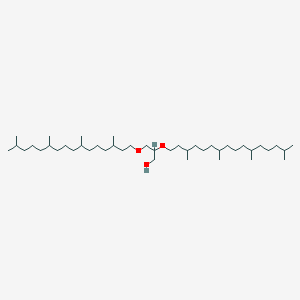
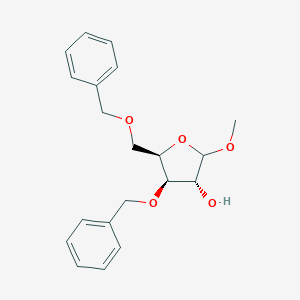
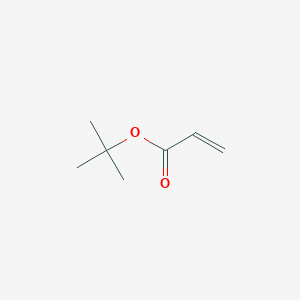
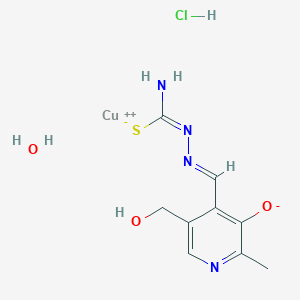
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
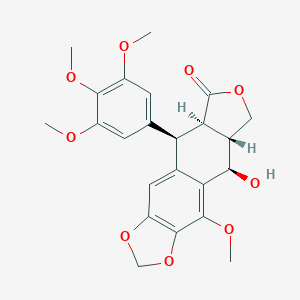
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
